molecular formula C22H24Cl2N2O3 B5417644 (5E)-3-(3-chlorophenyl)-5-[(4-ethoxy-2-methyl-5-propan-2-ylphenyl)methylidene]imidazolidine-2,4-dione;hydrochloride

(5E)-3-(3-chlorophenyl)-5-[(4-ethoxy-2-methyl-5-propan-2-ylphenyl)methylidene]imidazolidine-2,4-dione;hydrochloride

Cat. No.: B5417644
M. Wt: 435.3 g/mol
InChI Key: PCIXLLQKPDJEJN-YLFUTEQJSA-N
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Description

(5E)-3-(3-chlorophenyl)-5-[(4-ethoxy-2-methyl-5-propan-2-ylphenyl)methylidene]imidazolidine-2,4-dione;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group and an ethoxy-methyl-propan-2-ylphenyl group attached to an imidazolidine-2,4-dione core. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Properties

IUPAC Name

(5E)-3-(3-chlorophenyl)-5-[(4-ethoxy-2-methyl-5-propan-2-ylphenyl)methylidene]imidazolidine-2,4-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O3.ClH/c1-5-28-20-9-14(4)15(10-18(20)13(2)3)11-19-21(26)25(22(27)24-19)17-8-6-7-16(23)12-17;/h6-13H,5H2,1-4H3,(H,24,27);1H/b19-11+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCIXLLQKPDJEJN-YLFUTEQJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C=C2C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl)C(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C(=C1)C)/C=C/2\C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl)C(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(3-chlorophenyl)-5-[(4-ethoxy-2-methyl-5-propan-2-ylphenyl)methylidene]imidazolidine-2,4-dione;hydrochloride typically involves multiple steps, starting with the preparation of the imidazolidine-2,4-dione core. This core is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The chlorophenyl and ethoxy-methyl-propan-2-ylphenyl groups are then introduced through substitution reactions, followed by the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Purification steps, including crystallization and recrystallization, are crucial to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-(3-chlorophenyl)-5-[(4-ethoxy-2-methyl-5-propan-2-ylphenyl)methylidene]imidazolidine-2,4-dione;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, leading to different reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

(5E)-3-(3-chlorophenyl)-5-[(4-ethoxy-2-methyl-5-propan-2-ylphenyl)methylidene]imidazolidine-2,4-dione;hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound’s biological activity can be explored for potential therapeutic applications, including its effects on cellular processes.

    Industry: The compound can be utilized in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of (5E)-3-(3-chlorophenyl)-5-[(4-ethoxy-2-methyl-5-propan-2-ylphenyl)methylidene]imidazolidine-2,4-dione;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-3-(3-chlorophenyl)-5-[(4-ethoxy-2-methyl-5-propan-2-ylphenyl)methylidene]imidazolidine-2,4-dione;hydrochloride is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.

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